2-[(4-Chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone
Description
2-[(4-Chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone is a complex organic compound with a molecular formula of C18H14ClNOS2. This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a sulfanyl linkage. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNOS2/c1-12-17(23-18(20-12)13-5-3-2-4-6-13)16(21)11-22-15-9-7-14(19)8-10-15/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDRERHAUSRLEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)CSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone typically involves the reaction of 4-chlorothiophenol with 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under reflux conditions.
Substitution: Amines, thiols; reactions are conducted in polar solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(4-Chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential anticancer activity and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest. Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone
- 2-[(4-Fluorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone
- 2-[(4-Methoxyphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone
Uniqueness
2-[(4-Chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
The compound 2-[(4-Chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its biological significance. The presence of the 4-chlorophenyl and sulfanyl groups contributes to its unique properties.
Molecular Formula: CHClNS
Research indicates that compounds containing thiazole moieties exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity: Thiazole derivatives can act as inhibitors for certain enzymes involved in cancer progression.
- Antimicrobial Properties: Compounds with similar structures have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects: The sulfanyl group may enhance the compound's ability to modulate inflammatory pathways.
Antitumor Activity
Several studies have reported on the antitumor properties of thiazole derivatives. For instance:
- Cytotoxicity Assays: The compound was evaluated against different cancer cell lines, showing promising results with IC values indicating significant cytotoxic effects.
| Cell Line | IC (µg/mL) |
|---|---|
| A-431 (Skin Cancer) | 1.61 ± 1.92 |
| Jurkat (Leukemia) | 1.98 ± 1.22 |
These results suggest that the compound may inhibit cell proliferation through apoptosis induction or cell cycle arrest mechanisms .
Antimicrobial Activity
The compound demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness can be attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Study 1: Anticancer Potential
A study conducted on a series of thiazole derivatives, including our compound, revealed that modifications at specific positions on the phenyl and thiazole rings significantly enhanced anticancer activity. The presence of electron-donating groups was found to increase cytotoxicity against human melanoma cells .
Study 2: Inflammatory Response Modulation
Research focusing on the anti-inflammatory effects of similar compounds indicated that thiazole derivatives could selectively inhibit COX-2 enzymes, leading to reduced inflammation in murine models . This suggests a potential therapeutic role in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
